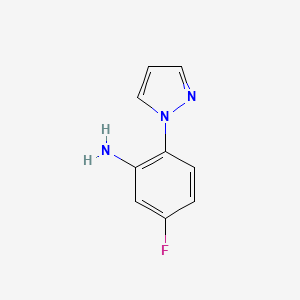

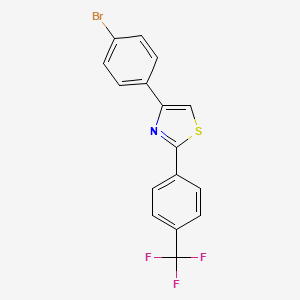

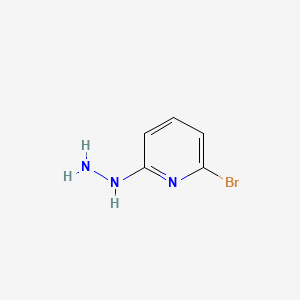

5-氟-2-(1H-吡唑-1-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated pyrazolines and related compounds has been a subject of several studies. One approach involves the use of in situ formed 1,2-diaza-1,3-dienes in formal [4 + 1]-annulation reactions with fluorinated sulfur ylides to produce 5-(trifluoromethyl)pyrazolines . Another method includes the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline using a Pd/C catalyst and hydrazine hydrate under microwave irradiation to prepare 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, which is a precursor for 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles . Additionally, the Schiff base of aniline derivatives has been synthesized by condensation reactions at room temperature .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. For instance, the Schiff base aniline derivatives were characterized by IR, 1H NMR, Mass, and 13C NMR spectral analysis . Similarly, the structures of the newly synthesized 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles were identified by 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include annulation reactions , condensation reactions , and reduction reactions . The condensation reactions of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones have also been studied, leading to the formation of 1H-pyrazolo[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the introduction of fluorine atoms can significantly affect the lipophilicity and metabolic stability of the compounds . The antimicrobial, antioxidant, and larvicidal activities of the synthesized compounds have been evaluated, with some showing marked activity . The corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in hydrochloric acid solution has been studied, indicating its potential as a corrosion inhibitor .

科学研究应用

1. Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The synthesis of these compounds involves the reaction of glyoxal and ammonia .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Antileishmanial and Antimalarial Evaluation of Pyrazole Derivatives

- Summary of Application: Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods of Application: Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Results or Outcomes: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively. The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .

属性

IUPAC Name |

5-fluoro-2-pyrazol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDVVPYFPNQSLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-(1H-pyrazol-1-yl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)